Product packaging for 8-Prop-2-ynyl-tetradecan-7-one(Cat. No.:CAS No. 57808-12-5)

8-Prop-2-ynyl-tetradecan-7-one

Cat. No.: B15465210
CAS No.: 57808-12-5
M. Wt: 250.4 g/mol
InChI Key: CEBILMRWCJZKHL-UHFFFAOYSA-N
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Description

8-Prop-2-ynyl-tetradecan-7-one is a synthetic organic compound featuring a tetradecan-7-one backbone substituted with a prop-2-ynyl group at the 8-position. This structure classifies it as a long-chain ketone with an alkyne functional group, making it a candidate for various research applications. The specific mechanism of action and detailed research applications for this compound are not currently well-documented in the readily available scientific literature and require further investigation by qualified researchers. As a building block, its alkyne group is of particular interest in synthetic chemistry, especially for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are valuable for constructing more complex molecules, bioconjugation, and developing chemical probes. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting thorough literature reviews and safety assessments before using this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O B15465210 8-Prop-2-ynyl-tetradecan-7-one CAS No. 57808-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57808-12-5

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

8-prop-2-ynyltetradecan-7-one

InChI

InChI=1S/C17H30O/c1-4-7-9-11-14-16(13-6-3)17(18)15-12-10-8-5-2/h3,16H,4-5,7-15H2,1-2H3

InChI Key

CEBILMRWCJZKHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC#C)C(=O)CCCCCC

Origin of Product

United States

Structural Classification and Nomenclature Within Ketone and Alkyne Chemistry

The systematic naming of organic compounds is fundamental to clear scientific communication. The name 8-Prop-2-ynyl-tetradecan-7-one itself reveals the precise structural arrangement of the molecule according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). khanacademy.orgpressbooks.publibretexts.org

The parent chain of the molecule is a "tetradecane," indicating a saturated hydrocarbon chain consisting of fourteen carbon atoms. The suffix "-7-one" signifies the presence of a ketone functional group, where a carbonyl group (C=O) is located at the seventh carbon atom of this chain. libretexts.orgopenochem.org

A key feature of this molecule is the substituent at the eighth carbon position: "prop-2-ynyl." This denotes a three-carbon alkyne group (a hydrocarbon with a carbon-carbon triple bond) attached to the main tetradecane (B157292) chain at its eighth carbon. The "2" in "prop-2-ynyl" indicates that the triple bond is located between the second and third carbons of the propyl substituent.

Therefore, this compound is a long-chain aliphatic ketone that also incorporates a terminal alkyne functionality. The placement of the alkyne group at the carbon adjacent to the carbonyl group (the α-carbon) classifies it as an α,β-alkynyl ketone. This specific arrangement of functional groups is of considerable interest in organic synthesis due to its unique electronic properties and reactivity.

Significance of α,β Alkynyl Ketone Motifs in Synthetic Organic Chemistry

The α,β-alkynyl ketone motif is a valuable and versatile building block in the field of synthetic organic chemistry. oup.comacs.org These compounds serve as important intermediates in the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and advanced materials. mdpi.com

The synthetic utility of α,β-alkynyl ketones stems from the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the alkyne. This dual reactivity allows for a diverse range of chemical transformations. For instance, the carbonyl group can undergo nucleophilic attack, while the alkyne can participate in various addition and coupling reactions. pressbooks.pub

Numerous synthetic methodologies have been developed to access α,β-alkynyl ketones. oup.comorganic-chemistry.org These include the Sonogashira cross-coupling of acid chlorides with terminal alkynes, a reaction often mediated by palladium catalysts. mdpi.comrsc.org Other approaches involve the oxidation of corresponding alcohols or the reaction of nitriles with alkynyldimethylaluminum reagents. organic-chemistry.org The development of metal-free synthetic routes, such as the oxidative alkynylation of aldehydes, has also garnered significant attention. oup.com

The reactivity of the α,β-alkynyl ketone moiety has been extensively explored. The conjugated system allows for 1,4-conjugate additions, where a nucleophile adds to the β-carbon of the alkyne. This type of reaction is crucial for the construction of new carbon-carbon and carbon-heteroatom bonds. pressbooks.pub Furthermore, the alkyne functionality can be readily transformed into other functional groups, such as diketones, through oxidation reactions. acs.org The insertion of alkynyl groups into organic molecules is a well-established strategy for creating versatile intermediates for further chemical synthesis. acs.org

Overview of Research Gaps and Potential Avenues for 8 Prop 2 Ynyl Tetradecan 7 One

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most apparent disconnection is at the α-carbon to the carbonyl group, suggesting a disconnection between the C8 and the propargyl group, or between the C7 carbonyl carbon and the C8. This leads to precursors such as a tetradecan-7-one enolate and a propargyl halide, or a derivative of tetradecanenitrile (B7770629) and a propargyl organometallic reagent. Another key disconnection can be made at the C7-C8 bond, suggesting a coupling reaction between an octanoyl derivative and a hexyl-propargyl derivative. A third strategy involves the oxidation of a corresponding secondary alcohol, 8-prop-2-ynyl-tetradecan-7-ol. These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches to α,β-Alkynyl Ketones Relevant to this compound

The direct formation of the α,β-alkynyl ketone moiety in this compound can be achieved through several modern synthetic methods. These approaches are often characterized by their efficiency and high functional group tolerance.

Oxidative Alkynylation of Aldehydes and Related Carbonyl Compounds

A practical, metal-free approach for the synthesis of α,β-alkynyl ketones involves the oxidative alkynylation of aldehydes. oup.com This method utilizes hypervalent alkynyliodine reagents to directly introduce an alkynyl group at the carbonyl C(sp2)-H bond of an aldehyde without the need for a catalyst. oup.comoup.com For the synthesis of this compound, this would conceptually involve the reaction of heptanal (B48729) with a hypervalent iodine reagent bearing the 1-octynyl group. The reaction proceeds with a broad substrate scope and high functional-group compatibility. oup.com The reaction conditions, including solvent and temperature, are critical for achieving high yields. oup.com

Alkynylation of Nitriles with Organometallic Reagents

The reaction of nitriles with organometallic reagents provides a robust route to ketones. ucalgary.capearson.comchemistrysteps.comlibretexts.org Specifically, α,β-alkynyl ketones can be synthesized from nitriles using alkynyldimethylaluminum reagents, which are derived from trimethylaluminum (B3029685) and terminal alkynes. organic-chemistry.org To synthesize this compound via this method, heptanenitrile (B1581596) would be reacted with the dimethylaluminum derivative of 1-octyne. This reaction typically proceeds in good yield and is followed by hydrolysis to afford the ketone. organic-chemistry.org A key advantage of this method is that the intermediate imine salt is less reactive than the final ketone product, preventing over-addition of the organometallic reagent. ucalgary.ca

The following table summarizes the key aspects of this synthetic approach:

ReactantsReagentKey FeaturesProduct
Heptanenitrile1-OctynyldimethylaluminumSimple and efficient access to α,β-alkynyl ketones. organic-chemistry.orgThis compound
Good yields for a wide range of substrates. organic-chemistry.org
Hydrolysis of an intermediate imine salt. ucalgary.ca

Coupling Reactions and Metal-Catalyzed Processes for Ketone and Alkyne Formation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer powerful tools for the formation of carbon-carbon bonds, including those in α,β-alkynyl ketones. youtube.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an organo-halide, is a prominent example. organic-chemistry.org A carbonylative version of the Sonogashira coupling can be employed to synthesize α,β-alkynyl ketones. organic-chemistry.orgnih.gov In the context of this compound, this could involve the coupling of a heptyl halide, carbon monoxide, and 1-octyne, catalyzed by a palladium complex.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, nickel-catalyzed carbonylative Sonogashira reactions using oxalic acid as a CO source have been reported. nih.gov Deacylative alkynylation of unstrained ketones under dual nickel/photoredox catalysis also presents a novel strategy for synthesizing alkyl-tethered alkynes. nih.gov

The table below outlines a representative metal-catalyzed approach:

Coupling PartnersCatalyst SystemKey FeaturesProduct
Heptanoyl chloride and 1-OctynePalladium catalyst (e.g., [PdCl2(PhCN)2]/CuI)Sonogashira-type cross-coupling. mdpi.comThis compound
Efficient formation of C(sp)-C(sp2) bond. mdpi.com
Can be performed under mild conditions.

Indirect Synthetic Pathways and Functional Group Transformations

Indirect methods, which involve the transformation of pre-existing functional groups, provide alternative and sometimes more strategic routes to this compound.

Derivatization from Precursor Propargyl Alcohols or Other Functionalized Tetradecanes

A common and reliable strategy for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. libretexts.org Therefore, this compound can be prepared by the oxidation of 8-prop-2-ynyl-tetradecan-7-ol. This precursor alcohol can be synthesized through the nucleophilic addition of an octynyl organometallic reagent (e.g., octynyl lithium or a Grignard reagent) to heptanal. A variety of oxidizing agents can be employed for the subsequent oxidation step.

Furthermore, the introduction of the propargyl group can be achieved at different stages of the synthesis. For instance, propargylation of ketones or aldehydes can lead to homopropargyl alcohols, which are valuable intermediates. nih.govresearchgate.net These alcohols can then be further manipulated to yield the target ketone.

Functional group interconversions on a pre-functionalized tetradecane (B157292) skeleton also offer a viable synthetic route. For example, a recently developed deacylative halogenation approach allows for the conversion of methyl ketones into alkyl halides, which are versatile precursors for other functional groups. nih.govorganic-chemistry.org This highlights the potential for strategic functional group manipulations in the synthesis of complex molecules like this compound.

Rearrangement-Based Syntheses of Related Alkynyl Ketones

Rearrangement reactions offer an elegant and atom-economical approach to the synthesis of complex molecules from simpler, isomeric starting materials. In the context of alkynyl ketones, these methodologies can provide access to unique structural motifs that may be challenging to obtain through traditional cross-coupling methods.

A notable example of a rearrangement-based synthesis is the palladium-catalyzed 1,3-alkynyl migration of α,α-disubstituted allylic alcohols to form β-alkynyl ketones. acs.org This intramolecular rearrangement demonstrates high reactivity and selectivity, avoiding common side reactions such as the dimerization of alkynes that can plague intermolecular approaches. acs.org The reaction proceeds with 100% atom economy, a key principle of green chemistry. acs.org

The general transformation can be represented as follows:

Scheme 1: Palladium-Catalyzed 1,3-Alkynyl Migration

      R¹
      |
R²-C-C≡C-R³   ---[Pd catalyst]-->   R²-C-C-C≡C-R³
  |  |                            || |
  OH H                             O H
 (Allylic Alcohol)                (β-Alkynyl Ketone)

This schematic represents a generalized palladium-catalyzed 1,3-alkynyl migration of an allylic alcohol to a β-alkynyl ketone.

While this specific rearrangement leads to β-alkynyl ketones, the underlying principle of metal-catalyzed migration of an alkynyl group is a powerful tool in the synthesis of various alkynyl ketones. The success of this methodology hinges on the careful selection of the catalyst and reaction conditions to favor the desired intramolecular pathway.

Another relevant strategy involves deacylative alkynylation, which utilizes a dual nickel/photoredox catalytic system. nih.gov This method allows for the synthesis of alkyl-tethered alkynes from cyclic ketones and methyl ketones. nih.gov The reaction proceeds through the formation of a pre-aromatic intermediate, followed by oxidative cleavage of a C-C bond to generate an alkyl radical, which is then trapped by a nickel complex to form the C(sp³)–C(sp) bond. nih.gov This approach is particularly valuable for its broad substrate scope and excellent functional group tolerance under mild reaction conditions. nih.gov

Consideration of Stereoselective Synthetic Pathways for Analogous Structures

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For a molecule like this compound, which possesses a chiral center at the C-8 position, stereoselective synthesis is of paramount importance.

Enantioenriched propargylic alcohols, which are precursors to chiral alkynyl ketones, can be synthesized through the asymmetric reduction of an ynone or the asymmetric metal-catalyzed alkynylation of a carbonyl group. nih.gov The latter approach is often more versatile as it does not require a pre-existing ynone and can be applied to a wider range of aldehydes and ketones to generate tertiary carbinols. nih.gov

Several catalytic systems have been developed for the enantioselective addition of terminal alkynes to prochiral carbonyls. For instance, the use of a chiral zinc-salen ligand complex in the presence of dimethylzinc (B1204448) can effectively catalyze the addition of terminal alkynes to unactivated ketones, affording tertiary propargylic alcohols in good yields and enantioselectivities. nih.gov Another approach employs an indium(III) bromide/BINOL catalyst system for the enantioselective alkynylation of aldehydes. nih.gov

A stereoselective approach to γ,δ-unsaturated β-diketones has been developed through a cascade reaction involving an alkynylogous aldol (B89426) addition, intramolecular oxy-Michael addition, and torquoselective ring opening of an oxetenyl enolate. acs.org This method allows for the synthesis of products with well-defined olefin stereochemistry. acs.org

The following table summarizes key findings from stereoselective syntheses of analogous alkynyl ketones:

Catalyst/Method Substrates Product Type Key Features Reference
Diphenylprolinol silyl (B83357) etherMethyl alkynyl ketone and α,β-unsaturated aldehydeδ-Oxo aldehydesExcellent enantioselectivity, products are useful chiral building blocks. nih.gov
Palladium catalystα,α-Disubstituted allylic alcoholsβ-Alkynyl ketones1,3-alkynyl migration, high atom economy, good functional group tolerance. acs.org
Chiral Zn-salen complex with dimethylzincTerminal alkynes and unactivated ketonesTertiary propargylic alcoholsGood yields and enantioselectivities for tertiary alcohols. nih.gov
Indium(III) bromide/BINOLTerminal alkynes and aldehydesPropargylic alcoholsEnantioselective addition under reflux conditions. nih.gov
MeLi and AldehydesEnynyl acetatesγ,δ-Unsaturated β-diketonesCascade reaction affording a single stereoisomer. acs.org
Cu(I)-catalyzed Michael addition followed by electrophilic alkynylationCyclic ketones and chromanonesα-Alkynyl-β-substituted ketonesDiastereoselective synthesis in a one-pot reaction. nih.gov

These methodologies underscore the potential for achieving high levels of stereocontrol in the synthesis of complex alkynyl ketones. The choice of a specific pathway would depend on the desired stereochemistry and the availability of starting materials.

Reactivity of the Ketone Moiety in this compound

The ketone group in this compound is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. pressbooks.pub This reactivity is fundamental to a variety of synthetic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. pressbooks.pubntnu.edu In the case of this compound, this reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. pressbooks.pub A wide range of nucleophiles, including organometallic reagents and hydrides, can participate in this reaction.

The anion of a terminal alkyne, for instance, is an excellent nucleophile that can attack carbonyl groups. quora.com The addition of organometallic reagents like Grignard reagents or organolithium compounds to the ketone would result in the formation of tertiary alcohols. organic-chemistry.orgillinois.edu For example, the addition of an alkynylzinc reagent to a ketone can produce a chiral propargyl alcohol. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition to Ketones with Propargyl Groups This table presents data for analogous reactions as direct data for this compound is not available in the cited literature.

Nucleophile Reagents/Conditions Product Type Reference
Phenylacetylene Me2Zn, chiral ligand Tertiary Propargylic Alcohol organic-chemistry.org
Alkynylzinc Ti(OiPr)4, BINOL Chiral Propargyl Alcohol organic-chemistry.org

Carbonyl Group Modifications

Beyond simple additions, the ketone functionality can undergo various modifications. One common transformation is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Furthermore, the ketone can be a precursor for the synthesis of other functional groups. For instance, the Meyer-Schuster rearrangement of a propargylic alcohol, which could be formed from the ketone, yields an α,β-unsaturated ketone. ucl.ac.uk While this is a reaction of the corresponding alcohol, it highlights a potential synthetic pathway originating from the ketone.

Reactivity of the Prop-2-ynyl Moiety in this compound

The terminal alkyne, or prop-2-ynyl group, is another highly reactive site within the this compound molecule. It can undergo electrophilic additions, cycloadditions, and a variety of metal-catalyzed transformations.

Electrophilic Additions to the Alkyne

Alkynes, being electron-rich due to the presence of π-bonds, are susceptible to electrophilic attack. msu.edubyjus.com However, they are generally less reactive than alkenes in such reactions. msu.edu The addition of electrophiles to the terminal alkyne of this compound would typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon. chemistrysteps.comlibretexts.org

Common electrophilic addition reactions for alkynes include halogenation and hydration. The reaction with halogens (e.g., Br₂) can lead to the formation of a di- or tetra-halogenated product. byjus.com The hydration of the alkyne, often catalyzed by mercury or gold salts, would initially form an enol that tautomerizes to the more stable ketone. chemistrysteps.comacs.org In the case of a terminal alkyne, this results in a methyl ketone.

Table 2: Examples of Electrophilic Addition to Propargylic Compounds This table presents data for analogous reactions as direct data for this compound is not available in the cited literature.

Reagent Catalyst/Conditions Product Type Reference
N-Iodosuccinimide Gold catalyst α,α-diiodo-β-hydroxyketone nih.gov
Trichloroisocyanuric acid No catalyst α,α-dichloro-β-hydroxyketone nih.gov

Click Chemistry Analogues and Cycloadditions

The terminal alkyne is an ideal functional group for participating in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." libretexts.org This reaction with an organic azide (B81097) would lead to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This powerful and versatile reaction is known for its high yields and selectivity. acs.orgnih.gov

Other cycloaddition reactions involving alkynes include [3+2] cycloadditions with various partners. nih.gov For example, a photoinduced decatungstate-catalyzed [3+2] cycloaddition of internal alkynes with aliphatic aldehydes has been reported to produce cyclopentanones. nih.gov Gold(I) has also been shown to catalyze cycloaddition reactions of propargyl substrates. ntnu.edu

Metal-Catalyzed Transformations of the Alkyne

The alkyne moiety is highly amenable to a wide range of metal-catalyzed transformations. nih.gov Transition metals such as gold, platinum, ruthenium, and copper are known to activate the alkyne for various reactions. acs.orgnih.govucl.ac.uknih.gov

For instance, gold and platinum catalysts can facilitate the rearrangement of propargylic esters and phosphates. nih.gov Ruthenium catalysts have been employed in carbonyl propargylation reactions using 1,3-enynes. nih.gov Copper catalysis is central to the aforementioned "click chemistry" and has also been used in propargylation reactions. nih.govacs.org Tungsten carbonyl has been used for the intramolecular cyclization of propargyl bromides with tethered ketones or aldehydes to form fused 2,5-dihydrofurans. ntu.edu.tw

Chemoselective Reactions Involving Both Ketone and Alkyne Functional Groups

The presence of two reactive sites, the carbonyl group of the ketone and the carbon-carbon triple bond of the alkyne, within this compound raises important questions of chemoselectivity. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions employed. rsc.org

Ynones, in general, possess two electrophilic centers: the carbonyl carbon and the alkyne carbons. numberanalytics.com The conjugation between the alkyne and carbonyl groups influences their electronic properties, making them susceptible to various nucleophilic attacks. numberanalytics.comrsc.org

Nucleophilic Addition to the Carbonyl Group:

Strong nucleophiles, such as Grignard reagents and organolithium compounds, are expected to preferentially attack the carbonyl carbon, leading to the formation of tertiary alcohols. The choice of nucleophile and reaction conditions can be tuned to favor this pathway over addition to the alkyne.

Reactions at the Alkyne Moiety:

Conversely, the terminal alkyne can undergo a variety of reactions. For instance, in the presence of a suitable catalyst, it can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures. rsc.org Hydration of the alkyne, typically catalyzed by acid or mercury salts, would lead to the formation of a methyl ketone, a reaction that proceeds through an enol intermediate. numberanalytics.comacs.orgjackwestin.com

Alkynyl ketones can also act as Michael acceptors, although this is more common in conjugated ynones. nih.gov In the case of this compound, which is a γ,δ-alkynyl ketone, the non-conjugated nature of the system means that Michael additions are less likely unless isomerization to a conjugated system occurs.

The chemoselectivity can be influenced by various factors, including the choice of catalyst, solvent, and temperature. rsc.org For example, certain catalysts may selectively activate one functional group over the other, directing the reaction towards a specific product.

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions, leading to the formation of cyclic structures. These cyclization reactions are powerful tools in organic synthesis for constructing complex molecular architectures. numberanalytics.comresearchgate.net

Intramolecular Cyclization:

Ynones are known to undergo various cyclization reactions to form heterocyclic and carbocyclic compounds. numberanalytics.comresearchgate.net For instance, under appropriate conditions, the ketone oxygen could act as an internal nucleophile, attacking the alkyne to form a furan (B31954) derivative. This type of reaction is often catalyzed by transition metals like gold or palladium. organic-chemistry.org

Furthermore, tandem reactions involving both functional groups can lead to the formation of more complex ring systems. For example, a reaction could be initiated by an external nucleophile at the alkyne, followed by an intramolecular attack of the resulting intermediate onto the ketone.

Rearrangement Processes:

Rearrangements are another important class of transformations for ynones. The α-ketol rearrangement, for instance, involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. nih.govwikipedia.org While this compound is not an α-hydroxy ketone itself, it could be converted to one through a preceding reaction, which could then undergo rearrangement.

Other rearrangements, such as those involving the formation of allene (B1206475) intermediates, have also been observed in ynone chemistry. acs.org These processes can lead to the formation of structurally diverse products and are often driven by the formation of a more stable molecule.

The specific pathways for intramolecular cyclization and rearrangement of this compound would be highly dependent on the reaction conditions and the catalysts employed. The following table summarizes potential reaction pathways for γ,δ-alkynyl ketones based on the reactivity of the functional groups.

Reaction TypeFunctional Group(s) InvolvedPotential Product(s)
Nucleophilic AdditionKetoneTertiary Alcohol
HydrationAlkyneDiketone
Sonogashira CouplingAlkyneSubstituted Alkyne
Intramolecular CyclizationKetone and AlkyneFuran derivatives, other heterocycles
α-Ketol RearrangementKetone (after conversion to α-hydroxy ketone)Isomeric Ketone

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Prop 2 Ynyl Tetradecan 7 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (e.g., 2D NMR, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 8-Prop-2-ynyl-tetradecan-7-one, providing detailed information about the carbon skeleton and the local environment of each proton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments within the molecule. The terminal alkyne proton (H on C-3 of the propynyl (B12738560) group) would appear as a characteristic triplet at approximately 2.0-2.5 ppm due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbon alpha to the ketone (C-6 and the methine at C-8) would be deshielded, appearing in the 2.4-2.7 ppm range. The methylene protons of the propynyl group would likely resonate around 2.3-2.5 ppm. The numerous methylene protons of the two long alkyl chains would produce a complex, overlapping multiplet in the 1.2-1.6 ppm region, while the terminal methyl groups would yield triplets around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon (C-7) of the ketone, expected in the 208-212 ppm region. The two carbons of the alkyne moiety would appear around 80 ppm (quaternary C) and 70 ppm (terminal CH). The carbons alpha to the ketone (C-6 and C-8) would be found at approximately 40-50 ppm, with the remaining aliphatic carbons resonating between 14 and 35 ppm.

2D NMR: To unequivocally assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, clearly tracing the connectivity from the methyl group at C-1 through the hexyl chain to the protons at C-6. It would also show the correlation between the methine proton at C-8 and the adjacent methylene groups in the heptyl chain and the propynyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations (HMBC)
C-1 (CH₃)~0.9 (t)~14.1C-2, C-3
C-2 to C-5 (CH₂)~1.2-1.4 (m)~22-32Adjacent carbons
C-6 (CH₂)~2.4 (t)~42.0C-5, C-7, C-8
C-7 (C=O)-~211.0-
C-8 (CH)~2.6 (m)~48.0C-6, C-7, C-9, C-1', C-2'
C-9 to C-13 (CH₂)~1.2-1.6 (m)~22-32Adjacent carbons
C-14 (CH₃)~0.9 (t)~14.1C-12, C-13
C-1' (Propynyl CH₂)~2.4 (d)~23.0C-8, C-2', C-3'
C-2' (Alkyne C)-~83.0-
C-3' (Alkyne CH)~2.1 (t)~69.0C-1', C-2'

Note: Predicted values are based on standard chemical shift increments. Actual experimental values may vary. t=triplet, d=doublet, m=multiplet.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn provides the exact molecular formula. For this compound, the molecular formula is C₁₇H₃₀O. The calculated monoisotopic mass is 250.229666 Da. An experimental HRMS measurement confirming this value within a narrow tolerance (e.g., ± 5 ppm) validates the elemental composition.

Fragmentation analysis, typically using techniques like electron ionization (EI) or collision-induced dissociation (CID), provides further structural confirmation. The fragmentation pattern of an aliphatic ketone is dominated by specific cleavage pathways:

Alpha-Cleavage: The bond between the carbonyl carbon (C-7) and an adjacent carbon is cleaved. This would result in two primary acylium ion fragments.

Cleavage of the C6-C7 bond would lead to the loss of a hexyl radical (C₆H₁₃•) and the formation of an ion at m/z 165.1279.

Cleavage of the C7-C8 bond would lead to the loss of the C₁₀H₁₇• radical (the propynyl-heptyl side chain) and the formation of the hexanoyl cation at m/z 99.0810.

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. For the hexyl side, this would involve the transfer of a hydrogen from C-4, leading to the elimination of propene (C₃H₆) and the formation of a characteristic radical cation.

Table 2: Predicted HRMS Fragments for this compound

m/z (Calculated)FormulaDescription
250.2297[C₁₇H₃₀O]⁺Molecular Ion (M⁺)
165.1279[C₁₁H₁₇O]⁺Alpha-cleavage: Loss of C₆H₁₃• (hexyl radical)
99.0810[C₆H₁₁O]⁺Alpha-cleavage: Loss of C₁₁H₁₉• radical

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to display several strong, characteristic absorption bands that confirm its identity.

The most prominent features would be the absorptions from the ketone and the terminal alkyne. The carbonyl (C=O) group of the aliphatic ketone will produce a strong, sharp absorption band. The terminal alkyne gives rise to two distinct signals: a sharp, moderately intense stretch for the ≡C-H bond and a weaker absorption for the C≡C triple bond stretch. The long alkyl chains will be evidenced by strong C-H stretching and bending vibrations.

Table 3: Diagnostic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alkyne (≡C-H)Stretch~3300Strong, Sharp
Alkane (C-H)Stretch2850-2960Strong
Alkyne (C≡C)Stretch2100-2140Weak to Medium
Ketone (C=O)Stretch1710-1725Strong, Sharp
Alkane (CH₂)Bend (Scissoring)~1465Medium

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Preparative HPLC, Chiral HPLC if applicable)

Chromatographic methods are essential for verifying the purity of the synthesized compound and for separating any potential isomers.

Purity Assessment: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a standard method for assessing the purity of this compound. Using a mobile phase gradient, such as acetonitrile (B52724) and water, a single sharp peak in the chromatogram would indicate a high degree of purity. A UV detector set to a low wavelength (~210 nm) would be suitable for detecting the carbonyl group. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) could also be used effectively, given the compound's likely volatility.

Isomer Separation: The structure of this compound contains a single chiral center at the C-8 position. Therefore, the compound exists as a pair of enantiomers: (R)-8-prop-2-ynyl-tetradecan-7-one and (S)-8-prop-2-ynyl-tetradecan-7-one. To separate these enantiomers, Chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating enantiomers of ketones. nih.gov The successful separation would yield two distinct, well-resolved peaks, confirming the presence of both enantiomers in a racemic mixture. Preparative chiral HPLC could then be used to isolate each enantiomer for further characterization.

X-ray Crystallography (if suitable crystalline forms are obtained)

X-ray crystallography provides the most definitive structural proof, offering a precise three-dimensional map of the atoms in a molecule. However, this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound.

For a long-chain, flexible molecule like this compound, obtaining a suitable crystal can be challenging due to conformational flexibility hindering the formation of a well-ordered crystal lattice. If a single crystal were successfully grown and analyzed, the resulting data would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Precise Bond Lengths and Angles: Highly accurate measurements of all geometric parameters.

Solid-State Conformation: The preferred three-dimensional arrangement of the molecule in the crystal lattice.

Absolute Stereochemistry: If the analysis is performed on a sample enriched in one enantiomer (obtained from chiral HPLC), X-ray crystallography can determine the absolute (R) or (S) configuration at the C-8 stereocenter.

While challenging, the crystal structures of other complex organic molecules containing propargyl groups have been successfully determined, indicating that it is a feasible, albeit not guaranteed, method of analysis. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on 8 Prop 2 Ynyl Tetradecan 7 One

Electronic Structure and Molecular Conformation Analysis (e.g., DFT calculations)

No published studies utilizing methods such as Density Functional Theory (DFT) to analyze the electronic structure and molecular conformation of 8-Prop-2-ynyl-tetradecan-7-one were found. Such studies would typically provide insights into the molecule's orbital energies, electron density distribution, and most stable three-dimensional shape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is no available research on the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound, nor any subsequent validation with experimental data. These studies are crucial for confirming the identity and structure of a synthesized compound.

Elucidation of Reaction Mechanisms and Transition State Structures

A search for literature detailing the elucidation of reaction mechanisms involving this compound, including the characterization of its transition state structures, yielded no results. This type of research is fundamental to understanding the reactivity and potential chemical transformations of a molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

No Quantitative Structure-Reactivity Relationship (QSRR) models for this compound have been reported in the scientific literature. QSRR studies mathematically correlate a molecule's structural features with its chemical reactivity, and the development of such models requires a substantial amount of experimental and computational data.

Exploration of 8 Prop 2 Ynyl Tetradecan 7 One As a Versatile Synthetic Intermediate

Utilization as a Building Block in Complex Organic Synthesis

The structure of 8-Prop-2-ynyl-tetradecan-7-one, featuring a C14 carbon backbone, a ketone at the 7-position, and a propargyl group at the 8-position, makes it an attractive building block for the synthesis of more complex molecules. The long alkyl chain imparts lipophilicity, a desirable trait for molecules intended to interact with biological membranes or for applications in material science requiring solubility in nonpolar media.

The ketone and alkyne functionalities are reactive handles that can be selectively addressed to build larger molecular frameworks. For instance, the ketone can undergo nucleophilic addition reactions, while the terminal alkyne is amenable to a variety of coupling reactions. This dual reactivity allows for a modular approach to synthesis, where different fragments can be introduced at either end of the molecule.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
KetoneGrignard ReactionTertiary Alcohols
Wittig ReactionAlkenes
Reductive AminationAmines
AlkyneSonogashira CouplingAryl or Vinyl Alkynes
Click Chemistry (CuAAC)Triazoles
HydrationMethyl Ketones

The synthesis of long-chain ketoalcohols and their derivatives has been a subject of interest, indicating the value of such structures in creating diverse chemical entities. nih.gov The general synthetic routes to access alkynyl ketones are well-established, often involving the coupling of a terminal alkyne with an acid chloride or other carbonyl derivative. organic-chemistry.org These methods could be adapted for the large-scale production of this compound, making it a readily available starting material for complex synthesis.

Derivatization to Access Novel Chemical Entities with Specific Architectural Features

The true synthetic potential of this compound lies in the selective derivatization of its two key functional groups. The terminal alkyne, in particular, offers a gateway to a vast chemical space through well-established methodologies.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," could be employed to introduce a wide variety of substituents containing an azide (B81097) group. This would lead to the formation of 1,4-disubstituted 1,2,3-triazoles, which are known for their high chemical stability and their ability to act as bioisosteres for other functional groups.

Furthermore, the ketone functionality can be transformed into a variety of other groups. For example, reduction of the ketone would yield a secondary alcohol, which could then be used in esterification or etherification reactions. Alternatively, reaction with a Grignard or organolithium reagent would lead to the formation of a tertiary alcohol, introducing another point of molecular diversity. The combination of these transformations allows for the generation of a library of compounds with distinct stereochemical and electronic properties.

Potential Applications as a Precursor in Material Science

Compounds containing long alkyl chains and reactive functional groups are of significant interest in material science. The lipophilic nature of the tetradecane (B157292) chain in this compound suggests its potential use in the formation of self-assembled monolayers or as a component of liquid crystals.

The terminal alkyne functionality is particularly relevant for polymerization reactions. For example, it could undergo polymerization through metathesis reactions or be used as a monomer in the synthesis of poly(alkynes). The resulting polymers would possess unique electronic and optical properties, with potential applications in organic electronics. While direct literature on the material science applications of this specific compound is unavailable, the use of similar long-chain alkynes and ketones in the development of novel materials is a growing area of research.

Development of Novel Catalytic Substrates or Ligands Based on the Compound's Structure

The structure of this compound also lends itself to the development of novel substrates and ligands for catalysis. The ketone and alkyne groups can act as coordination sites for metal centers. By strategically modifying the molecule, it could be transformed into a chiral ligand for asymmetric catalysis.

For instance, reduction of the ketone to a hydroxyl group and subsequent derivatization could introduce a chiral center. The resulting propargylic alcohol could then be used as a ligand in transition-metal-catalyzed reactions. The long alkyl chain could influence the solubility and stability of the resulting catalyst complex. The development of new ligands is crucial for advancing the field of catalysis, and building blocks like this compound offer a flexible platform for ligand design.

Strategy for Libraries of Derivatives for Future Academic Exploration

Given its versatile reactivity, this compound is an ideal starting point for the creation of a chemical library for academic research and drug discovery. A combinatorial approach could be employed to generate a large number of derivatives by reacting the ketone and alkyne functionalities with a diverse set of reagents.

A possible strategy would involve a two-dimensional diversification approach. In the first dimension, the alkyne would be reacted with a panel of azides via click chemistry. In the second dimension, the ketone of each resulting triazole would be subjected to a variety of transformations, such as reduction, olefination, or the addition of different organometallic reagents. This would rapidly generate a library of structurally diverse molecules that could be screened for interesting biological activities or material properties. The synthesis of compound libraries from alkynyl ketones is a known strategy for exploring chemical space and discovering new functionalities. organic-chemistry.org

Q & A

Q. What are the optimal synthetic routes for 8-Prop-2-ynyl-tetradecan-7-one, and how can reaction conditions be standardized?

To synthesize this compound, prioritize stepwise alkylation and ketone functionalization. Use reflux conditions with anhydrous solvents (e.g., THF or DCM) and catalysts like LDA or Grignard reagents. Monitor reaction progress via TLC and purify via column chromatography (silica gel, gradient elution). Standardize conditions by replicating trials with controlled variables (temperature, stoichiometry) and documenting deviations. Validate purity through GC-MS or HPLC .

Q. How can NMR spectroscopy and X-ray crystallography confirm the compound’s structure?

For structural elucidation:

  • NMR : Acquire 1^{1}H and 13^{13}C spectra in deuterated solvents (CDCl3_3) to identify proton environments and carbon hybridization. Use DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography : Grow single crystals via vapor diffusion. Refine structures using SHELX software (SHELXL for refinement, SHELXS for solution) to generate ORTEP diagrams and validate bond angles/distances .

Q. What in vitro assays are appropriate for initial biological activity screening?

Screen for enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. Optimize substrate concentrations via Michaelis-Menten kinetics. Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Replicate assays in triplicate to assess reproducibility. Analyze IC50_{50} values using nonlinear regression in GraphPad Prism .

Advanced Research Questions

Q. How can computational methods predict binding affinity, and what experimental validation is required?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d). Cross-reference computational and experimental data to refine force field parameters. Address discrepancies by adjusting solvation models or protein flexibility in simulations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Conduct a systematic review to identify variables (e.g., cell lines, assay pH, incubation time). Perform meta-analysis using fixed-effects models to quantify heterogeneity. Replicate conflicting studies under standardized conditions. Apply sensitivity analysis to isolate confounding factors (e.g., impurities in compound batches) .

Q. How do stereochemical variations at the propynyl group affect pharmacokinetic properties?

Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes). Assess solubility (shake-flask method), plasma stability (LC-MS/MS), and metabolic clearance (microsomal assays). Compare logPP values (HPLC-derived) and bioavailability in rodent models. Use chiral HPLC (Chiralpak columns) to monitor enantiomeric excess during synthesis .

Q. What experimental designs minimize bias in toxicity profiling of this compound?

Adopt double-blind protocols for in vivo studies. Randomize treatment groups and use littermate controls. Measure acute toxicity (LD50_{50}) via probit analysis and chronic effects via histopathology. Include sham-treated cohorts to account for procedural stress. Validate findings through independent replication labs .

Q. How can isotopic labeling track metabolic pathways of this compound in mammalian systems?

Incorporate 13^{13}C or 2^{2}H isotopes at the ketone or propynyl group. Administer labeled compound to hepatocyte cultures or rodent models. Extract metabolites via SPE and identify using high-resolution MS (Q-TOF). Map metabolic pathways using software like MetaboAnalyst .

Methodological Considerations

  • Data Interpretation : Distinguish between evidence (e.g., NMR peaks) and interpretation (e.g., assigning stereochemistry) by cross-validating with multiple techniques .
  • Statistical Rigor : Consult statisticians to design power analyses and choose appropriate tests (ANOVA, t-test). Report confidence intervals and p-values with corrections for multiple comparisons .
  • Reproducibility : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories. Document SOPs for synthesis and assays to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.